2-Methoxy-4-[2-(4-methoxyphenyl)ethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-[2-(4-methoxyphenyl)ethyl]phenol is an organic compound with a complex structure that includes both methoxy and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-[2-(4-methoxyphenyl)ethyl]phenol can be achieved through several methods. One common approach involves the reaction of methyl vinyl ether with 4-bromonitrobenzene . Another method includes brominating 4-hydroxyacetophenone, followed by a methoxide-bromide exchange and a single-step reduction of the methoxy-para-hydroxyacetophenone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction environments ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxy-4-[2-(4-methoxyphenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-[2-(4-methoxyphenyl)ethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Methoxy-4-[2-(4-methoxyphenyl)ethyl]phenol exerts its effects involves interactions with specific molecular targets and pathways. The methoxy and phenyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
- Phenol, 2-methoxy-4-(methoxymethyl)-
- Phenol, 4-ethyl-2-methoxy-
- Phenol, 2-methoxy-4-(2-propenyl)-, acetate
- Phenol, 4-(ethoxymethyl)-2-methoxy-
Uniqueness: 2-Methoxy-4-[2-(4-methoxyphenyl)ethyl]phenol stands out due to its unique combination of methoxy and phenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various industrial applications .
Eigenschaften
CAS-Nummer |
93289-74-8 |
---|---|
Molekularformel |
C16H18O3 |
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
2-methoxy-4-[2-(4-methoxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C16H18O3/c1-18-14-8-5-12(6-9-14)3-4-13-7-10-15(17)16(11-13)19-2/h5-11,17H,3-4H2,1-2H3 |
InChI-Schlüssel |
WNJHNVIXBBBXBG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCC2=CC(=C(C=C2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.